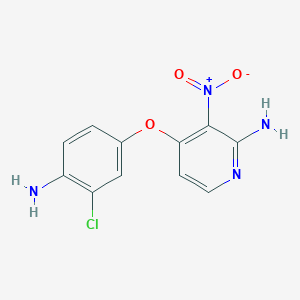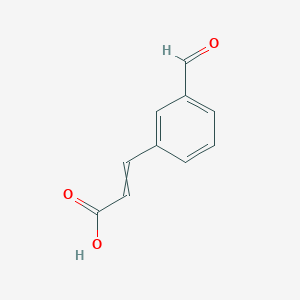
3-Formylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylcinnamic acid is an organic compound characterized by the presence of a formyl group (-CHO) attached to the third carbon of the cinnamic acid backbone. This compound is a derivative of cinnamic acid, which is widely known for its applications in various fields such as pharmaceuticals, cosmetics, and food industries. The structural formula of this compound is C10H8O3, and it is known for its crystalline nature and aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Formylcinnamic acid can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of benzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield this compound.
Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, where the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 3-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-Carboxy-cinnamic acid.
Reduction: 3-Hydroxymethyl-cinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Formylcinnamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential as intermediates in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of fragrances, flavors, and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-Formylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
3-Formylcinnamic acid can be compared with other cinnamic acid derivatives such as:
Cinnamic Acid: The parent compound, which lacks the formyl group and has different chemical reactivity and applications.
4-Hydroxycinnamic Acid: Known for its potent antioxidant properties and applications in the food and pharmaceutical industries.
3-Methoxycinnamic Acid: Exhibits different biological activities and is used in various medicinal and industrial applications.
The uniqueness of this compound lies in its formyl group, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
3-(3-formylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13) |
InChIキー |
PQXAPANLBKXEKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


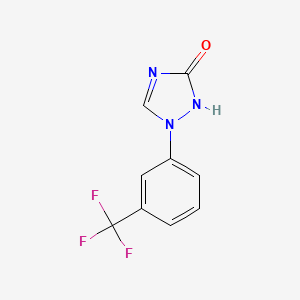
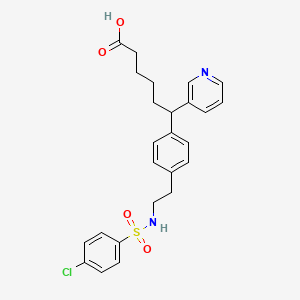
![1'-Benzyl-2-bromo-2',3',5',6'-tetrahydro-1'H-[3,4']bipyridinyl-4'-ol](/img/structure/B8321555.png)
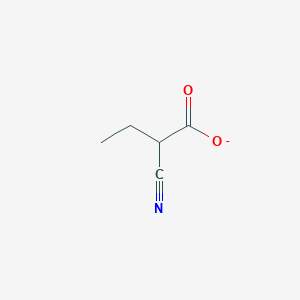
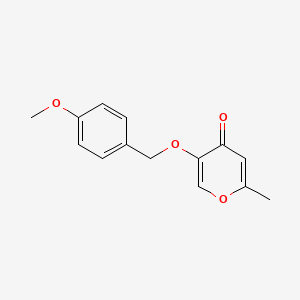
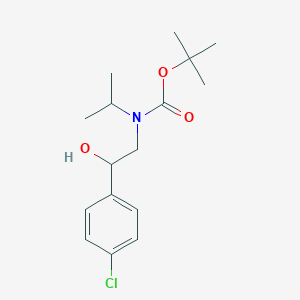
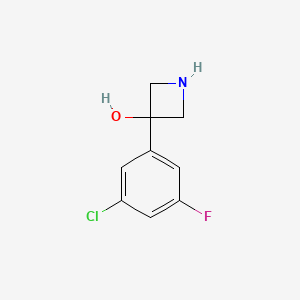
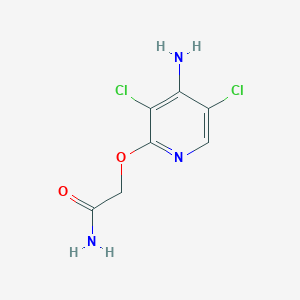
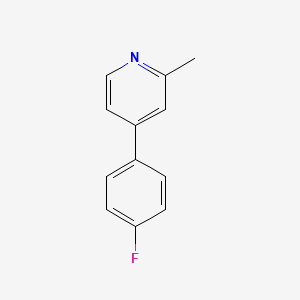
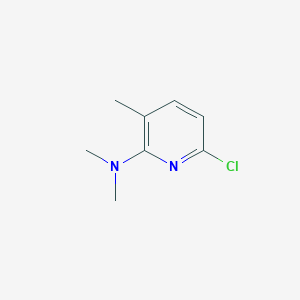
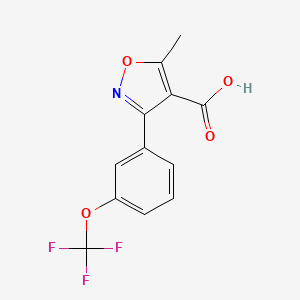
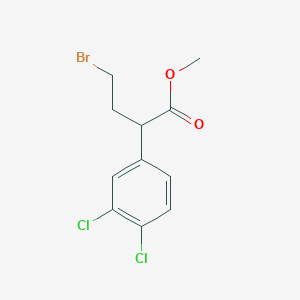
![2-Chloro-4-(mesityloxy)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8321629.png)
